molecular formula C12H10BrNO2 B11845110 Methyl 5-bromo-8-methylquinoline-7-carboxylate

Methyl 5-bromo-8-methylquinoline-7-carboxylate

Cat. No.: B11845110
M. Wt: 280.12 g/mol
InChI Key: GPKXHBMPAHEQPG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-8-methylquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-8-methylquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-8-methylquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-bromo-8-methylquinoline-7-carboxylate is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline structure, along with a carboxylate group. This unique configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H10BrN1O2
Molecular Weight284.12 g/mol
Melting PointNot specified

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : A derivative with a similar structure demonstrated an inhibition zone of 22 mm against Pseudomonas aeruginosa, suggesting potential efficacy in treating infections caused by this pathogen .

Anticancer Properties

The anticancer activity of this compound is linked to its ability to interact with cellular pathways involved in tumor growth. Quinoline derivatives are known to inhibit specific enzymes that are critical in cancer cell proliferation.

  • Research Finding : A study highlighted that quinoline derivatives can act as inhibitors for certain cytochrome P450 enzymes, which play a role in drug metabolism and cancer progression. This suggests that this compound may similarly affect these pathways.

Anti-inflammatory Effects

Quinoline compounds have also been recognized for their anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes.

  • Research Insight : In vitro studies have shown that certain quinolines can reduce the production of inflammatory mediators, which may be applicable to this compound as well.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to enhanced therapeutic effects.
  • Receptor Interaction : Quinoline derivatives may bind to specific receptors involved in inflammation and cancer pathways, modulating their activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Features
8-MethylquinolineModerate antimicrobial activityLacks bromine; serves as a precursor
5-BromoquinolineAnticancer propertiesBromine at position 5
6-Bromo-2-methylquinolineEnhanced antimicrobial effectsDifferent substitution pattern

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 5-bromo-8-methylquinoline-7-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-7-9(12(15)16-2)6-10(13)8-4-3-5-14-11(7)8/h3-6H,1-2H3

InChI Key

GPKXHBMPAHEQPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1C(=O)OC)Br)C=CC=N2

Origin of Product

United States

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